molecular formula C20H36N4O6 B1575511 Tetrapeptide-1

Tetrapeptide-1

Cat. No.: B1575511
M. Wt: 428.6
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Tetrapeptides in Contemporary Molecular and Cellular Biology Investigations

Tetrapeptides are oligopeptides consisting of four amino acids linked by peptide bonds. wikipedia.orgopenaccesspub.org Their relatively small size allows them to participate in and modulate a variety of cellular and molecular interactions with high specificity. wikipedia.org In contemporary research, tetrapeptides are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. openaccesspub.org This makes them significant subjects of study in fields ranging from pharmacology to cosmetics.

Many tetrapeptides are biologically active and can interact with a wide array of cellular receptors, thereby influencing signaling pathways. This characteristic is fundamental to their application as research tools to probe protein-protein interactions and enzymatic regulation. htworld.co.uk For instance, specific tetrapeptide sequences can mimic the binding sites of larger proteins, allowing researchers to study these interactions in a more controlled manner. wikipedia.org The ability of some tetrapeptides to form cyclic structures enhances their stability and biological activity, further expanding their research applications.

Historical Context and Evolution of Tetrapeptide Research Methodologies

The journey of peptide research began over a century ago, but the field was truly propelled forward with the first synthesis of a peptide hormone, oxytocin. researchgate.net A pivotal moment in the evolution of peptide research was the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in 1963. researchgate.netopenaccessjournals.com This technique revolutionized the field by enabling the efficient and high-purity synthesis of peptides, including tetrapeptides. openaccessjournals.com

Initially, research focused on naturally occurring tetrapeptides to understand their physiological roles. wikipedia.org Examples include Tuftsin, which is involved in immune system function, and Tentoxin, a phytotoxic cyclic tetrapeptide produced by fungi. wikipedia.org As synthetic methodologies advanced, researchers gained the ability to design and create novel tetrapeptide sequences with specific desired properties. researchgate.net

The evolution of research methodologies has been marked by a shift from studying naturally occurring peptides to the rational design of synthetic analogues. nih.gov Modern techniques such as virtual screening, docking studies, and molecular dynamics simulations allow for the in silico design and evaluation of tetrapeptide ligands for specific biological targets. researchgate.netmdpi.com This computational approach, combined with advanced analytical techniques like Nuclear Magnetic Resonance (NMR), has significantly accelerated the discovery and optimization of bioactive tetrapeptides. nih.gov Furthermore, the development of peptide libraries and high-throughput screening methods has enabled the rapid identification of tetrapeptides with specific functions from a vast number of possibilities. frontiersin.orgnih.gov

Properties

Molecular Formula

C20H36N4O6

Molecular Weight

428.6

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Computational and Theoretical Frameworks in Tetrapeptide Research

In Silico Structural Prediction and Conformational Analysis of Tetrapeptides

The biological function of a tetrapeptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational approaches are vital for predicting these characteristics.

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a tetrapeptide in various environments, such as in water or interacting with a cell membrane. researchgate.net

Researchers have used MD simulations to study the conformational preferences of various tetrapeptides. For example, simulations of the tetrapeptide Ala-Gly-Asp-Pro in a water environment showed that the peptide maintains a stable conformation without the formation of an intramolecular salt bridge, which is prevented by the surrounding water molecules. researchgate.net In another study, MD simulations of the tetrapeptide Tyr-Thr-Gly-Pro (YTGP) in water, using a combination of the GROMOS87 force field and the SPC/E water model, successfully reproduced experimental data from NMR spectroscopy. nih.gov These simulations demonstrated a specific electrostatic interaction between the tyrosine aromatic ring and a backbone amide hydrogen of glycine. nih.gov

Recent advancements include the development of generative modeling approaches like MDGen, which uses deep learning to model molecular trajectories, potentially reducing the high computational costs associated with traditional MD simulations. azorobotics.com This approach has been validated on tetrapeptide simulations, successfully generating realistic protein ensembles. azorobotics.com

Table 1: Examples of MD Simulation Parameters for Tetrapeptide Analysis

Parameter Example Value/Setting Source
Force Field GROMOS87, AMBER, OPLS, POSSIM researchgate.netnih.govnih.gov
Water Model SPC/E, TIP3P nih.gov
Simulation Time 50 ns to 100 ns azorobotics.comrsc.org
System Peptide in a periodic box of water researchgate.net
Analysis Tools GROMACS, VMD rsc.org

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields used in MD. acs.org High-level QM calculations, such as coupled-cluster with perturbative triples [CCSD(T)], and Density Functional Theory (DFT) are used to obtain precise relative energies of different tetrapeptide conformations. acs.orgrsc.org

For instance, a study on the elastinic tetrapeptide Val-Pro-Gly-Gly used both semi-empirical (AM1) and ab initio quantum computations to determine its most probable structure, which was concluded to be a type II β-turn. tandfonline.com Another extensive study benchmarked the performance of various molecular mechanics force fields against high-level LMP2/cc-pVTZ(−f) calculations for ten different conformations of an alanine (B10760859) tetrapeptide. acs.org This work provides crucial data for improving the accuracy of less computationally expensive methods. acs.org DFT calculations have also been employed to understand the intermolecular interactions, such as Cα–H⋯π interactions, that stabilize the supramolecular double-helix structure formed by a specific tetrapeptide. d-nb.info

Table 2: Comparison of Relative Energies (kcal/mol) for Alanine Tetrapeptide Conformers

Conformer QM Benchmark (LMP2/cc-pVTZ(−f)) OPLS-AA Force Field
Extended β-strand 3.14 3.51
Globular (α-helix) 0.00 0.00

Data adapted from studies on alanine tetrapeptide conformational energies, showing the globular form as the global energy minimum. The energy gap between the extended and globular conformations is a key benchmark for force field accuracy. nih.gov

Homology modeling is a technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and a known experimental structure of a homologous (related) protein. While more commonly used for larger proteins, the principles can be applied to model parts of a protein, such as a tetrapeptide segment within a larger structure. conicet.gov.arnih.gov For example, homology models of the human P-glycoprotein have been constructed using the mouse P-gp structure, which was crystallized with a cyclic tetrapeptide, providing insights into ligand binding. mdpi.com

De novo design, on the other hand, aims to design a new peptide or protein sequence that will fold into a desired three-dimensional structure with a specific function, without relying on a known template. nih.govnih.gov This approach has been used to create hyperstable constrained peptides and novel scaffolds for metal-ion coordination. nih.govbakerlab.org Recent advances powered by artificial intelligence, such as the RFdiffusion model, have significantly improved the ability to design complex protein architectures and scaffold functional motifs, including those involving tetrapeptide sequences. bakerlab.orgpreprints.org These methods allow for the creation of novel peptide scaffolds with tailored properties. nih.govbakerlab.org

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Tetrapeptide Structure

Ligand-Target Interaction Studies of Tetrapeptides

Understanding how tetrapeptides bind to biological targets like receptors or enzymes is fundamental to their application in pharmacology and biotechnology. Computational studies are indispensable for elucidating these interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a tetrapeptide) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.gov The results of docking are often ranked using a scoring function, which estimates the binding affinity.

Docking studies have been widely used to investigate tetrapeptide interactions. In one study, a library of 50 tetrapeptides was docked against several receptor proteins involved in diabetes to identify potential inhibitors. nih.gov Another study performed molecular docking of newly discovered tetrapeptides from a fungus against human nicotinic acetylcholine (B1216132) receptors to explain their inhibitory activity. mdpi.com The results showed that the compound with the highest binding affinity formed a key hydrogen bond and H-pi stacked bonds with the receptor. mdpi.com In a large-scale study, 160,000 possible tetrapeptides were systematically docked to angiotensin-converting enzyme (ACE) to identify novel inhibitory peptides, revealing that peptides containing specific amino acids like Tryptophan and Tyrosine had strong binding characteristics. nih.govmdpi.com

Table 3: Example of Molecular Docking Results for a Tetrapeptide Ligand

Target Protein Ligand (Tetrapeptide) Docking Score (Binding Energy) Key Interacting Residues Source
hα4β2 nAChR Psegymamide B -4.2 kcal/mol SER A180, GLN B50 mdpi.com
TGF-β2 MAGH -6.5 kcal/mol SER356, SER357, SER382, LEU385 kspbtjpb.org
ACE WWNW -10.5 kcal/mol (example score) (not specified) nih.gov

Binding energies are examples and vary based on the specific software and scoring function used.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comslideshare.net These models can be generated from a known ligand-target complex (structure-based) or from a set of active ligands (ligand-based). nih.govschrodinger.com

Once a tetrapeptide is docked into a target's binding site, a pharmacophore model can be derived from the complex. mdpi.com This model highlights the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.net For example, a pharmacophore model can be generated from the docked pose of an inhibitory tetrapeptide within an enzyme's active site. This model can then be used for virtual screening of large chemical databases to find other, structurally different molecules that match the pharmacophore and are therefore also likely to be active. slideshare.net This approach is a cornerstone of rational drug design and has been applied in numerous contexts, including the development of inhibitors for various enzymes. nih.govnih.gov

Virtual Screening Approaches for Tetrapeptide Discovery

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling researchers to computationally evaluate vast libraries of compounds to identify those most likely to interact with a biological target. mdpi.com This in silico approach significantly accelerates the discovery of novel bioactive tetrapeptides by prioritizing promising candidates for synthesis and experimental validation, thereby reducing time and cost. mdpi.comcreative-peptides.com The process begins with the design and generation of virtual peptide libraries, which can range from thousands to millions of sequences. pepdd.comchemrxiv.org These libraries can be comprehensive, including all possible combinations of the 20 canonical amino acids, or more focused, designed around specific structural or chemical properties. mdpi.comchemrxiv.org

The primary VS methodologies applied to tetrapeptide discovery are structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS) : This approach requires the three-dimensional structure of the target protein. Molecular docking, a key SBVS technique, computationally places each tetrapeptide from a library into the target's binding site and uses a scoring function to estimate the binding affinity. mdpi.com This method is powerful for discovering peptides that are complementary in shape and chemical properties to a known binding pocket. mdpi.com

Ligand-Based Virtual Screening (LBVS) : When a target's structure is unknown, LBVS can be employed. This method uses the structure of a known active peptide as a template. The virtual library is then searched for tetrapeptides with similar shapes or pharmacophore features—the essential 3D arrangement of chemical groups responsible for biological activity. pepdd.com

These approaches are not mutually exclusive and are often used in combination to enhance the chances of identifying novel and effective tetrapeptide candidates. pepdd.com

Table 1: Comparison of Virtual Screening Approaches for Tetrapeptides

Approach Requirement Principle Application in Tetrapeptide Discovery
Structure-Based (SBVS) 3D structure of the target protein is known. Docks tetrapeptides into the target's binding site to predict binding pose and affinity. mdpi.com Identifying tetrapeptides that fit a specific receptor or enzyme active site.
Ligand-Based (LBVS) Structure of at least one active peptide ligand is known. Screens for tetrapeptides with similar 2D/3D shape or chemical features to a known active ligand. pepdd.com Finding new tetrapeptides with potentially similar activity when the target structure is unavailable.

| In Silico Panning | A small initial peptide library and target structure. | Iteratively evolves the best peptide ligands from a small library using docking and genetic algorithms. mdpi.com | Optimizing an initial tetrapeptide hit to improve its affinity and specificity. |

Structure-Activity Relationship (SAR) Profiling of Tetrapeptides: Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that investigates how a molecule's structure relates to its biological activity. rsc.orgoncodesign-services.com For tetrapeptides, computational SAR studies are essential for systematically exploring how modifications to the amino acid sequence, stereochemistry, and conformation affect function. oncodesign-services.com These studies guide the rational design of new peptides with enhanced potency, selectivity, or stability. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a powerful computational tool within SAR. QSAR uses statistical and machine learning methods to build mathematical models that quantitatively link the chemical structure of a compound to its biological activity. rsc.orgoncodesign-services.comresearchgate.net These models, once validated, can predict the activity of novel, unsynthesized tetrapeptides, further accelerating the design process. researchgate.netmdpi.com

Analysis of Amino Acid Sequence and Stereochemical Contributions to Tetrapeptide Activity

The specific sequence of amino acids is the primary determinant of a tetrapeptide's function. Computational analyses have shown that the properties of amino acids at each position significantly influence biological activity. For instance, in a study of 160,000 tetrapeptides for ACE inhibitory potential, residues with large side chains, such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), were found to be preferred. mdpi.com Another study on the bitterness of tetrapeptides identified that bulky, hydrophobic amino acids at the N-terminus are critical for this sensory property. researchgate.netmdpi.com The position of charged amino acids can also be detrimental or beneficial depending on the target interaction. frontiersin.org

Stereochemistry—the 3D arrangement of atoms—is another critical factor. Most natural peptides consist of L-amino acids. However, introducing a D-amino acid (creating a heterochiral peptide) can have profound effects on the peptide's structure, stability, and activity. nih.govfrontiersin.org Computational studies on the cyclic tetrapeptide c(Pro-Phe-Pro-Phe) revealed that the homochiral (all L-amino acids) version exists as a mixture of two conformers in solution, while the heterochiral version (with one D-Phe) adopts only a single conformation, demonstrating significantly different conformational flexibility. nih.govbohrium.com This alteration in structure and dynamics due to a single stereochemical change directly impacts how the peptide can interact with its biological target. frontiersin.orgbohrium.com

Table 2: Research Findings on Sequence and Stereochemistry in Tetrapeptides

Tetrapeptide Focus Key Finding Implication for Activity Computational Method Used
ACE Inhibition Preference for Trp, Tyr, Phe, and Arg at each position in the tetrapeptide sequence. mdpi.com Aromatic and positively charged residues enhance binding to the ACE active site. Molecular Docking of 160,000 tetrapeptides. mdpi.com
Bitterness Bulky hydrophobic amino acids at the N-terminus and electronic properties of residues at other positions are critical. researchgate.netmdpi.com Hydrophobicity and specific electronic features are key determinants of bitter taste. QSAR modeling. researchgate.net
Chemotaxis (SXWS) The amino acid at the 'X' position plays a determining role; aromatic residues led to chemorepellent activity. nih.gov The identity of a single amino acid can switch the peptide's function from attractant to repellent. Computer-assisted conformation analysis. nih.gov

| Cyclic c(PFPF) | A single D-amino acid substitution (heterochirality) reduced conformational flexibility compared to the all-L version. nih.govbohrium.com | Stereochemistry directly controls the peptide's structural dynamics and its potential binding modes. | Density Functional Theory (DFT) and Molecular Docking. nih.govbohrium.com |

Evaluation of Conformational Flexibility and Side Chain Modifications on Tetrapeptide Function

A tetrapeptide's function is not solely dictated by its sequence but also by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a powerful computational tool used to model the motion and conformational behavior of peptides over time. nih.govrsc.org These simulations provide insights into how a tetrapeptide folds and fluctuates, which is crucial for its interaction with a target. researchgate.netmdpi.com Studies have shown a direct correlation between the rigidity of a peptide's backbone and its biological activity; in some cases, more rigid peptides exhibit higher activity, while increased flexibility correlates with decreased activity. nih.gov

Cyclization is a common strategy to reduce conformational flexibility. nih.govbohrium.com Constraining a linear peptide into a cyclic structure can pre-organize it into a bioactive conformation, potentially increasing its binding affinity and stability. bohrium.comresearchgate.net

Table 3: Impact of Flexibility and Side Chain Modification on Tetrapeptide Function

Modification Type Example Effect on Conformation/Interaction Computational Method Used
Backbone Flexibility Biologically active tetrapeptides (e.g., YECE, YVCE) vs. less active ones. nih.gov Active peptides were found to have a more rigid backbone. nih.gov Molecular Dynamics (MD) Simulation. nih.gov
Cyclization Linear vs. cyclic tetrapeptides. Reduces conformational freedom, often leading to a more stable and potent structure. bohrium.comresearchgate.net NMR and Computational Modeling. rsc.org
Aromatic Side Chain Comparison of tetrapeptides containing Phe, Tyr, or Trp. nih.govelifesciences.org Tryptophan-containing analogs showed the strongest impact on membrane properties and greatest cell-based efficacy. nih.govelifesciences.org Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) Simulation. nih.govelifesciences.org

| Side Chain Substitution | Replacing Phe with Ala or Pro in a melanocortin tetrapeptide. researchgate.net | Resulted in significantly decreased potency at multiple receptors, highlighting the importance of the specific side chain. researchgate.net | Computational Modeling (Electrostatic Surface Properties). researchgate.net |

Advanced Synthetic Methodologies for Tetrapeptide Constructs

Innovations in Solid-Phase Peptide Synthesis (SPPS) for Tetrapeptide Assembly

Solid-Phase Peptide Synthesis (SPPS), first introduced by Bruce Merrifield, revolutionized the way peptides are constructed. nih.govbeilstein-journals.orgmasterorganicchemistry.com The core principle involves anchoring the initial amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids. nih.govmdpi.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. nih.gov

For tetrapeptide synthesis, the process begins with the attachment of the C-terminal amino acid to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. beilstein-journals.orggoogle.comnih.govresearchgate.net The peptide chain is then elongated in the C-to-N direction through a series of deprotection and coupling cycles. nih.govbeilstein-journals.org The most common strategy employs the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the Nα-amine, which is removed with a mild base like piperidine. beilstein-journals.org5z.com The incoming amino acid is activated using a coupling reagent to facilitate amide bond formation. mdpi.com

Innovations in SPPS have focused on improving efficiency, purity, and the ability to synthesize "difficult sequences," which can be prevalent even in short tetrapeptides. The development of new resins and linkers provides greater control over the final cleavage conditions, allowing for the synthesis of C-terminally modified tetrapeptides. nih.gov Furthermore, advancements in automation, including microwave-assisted SPPS, have significantly accelerated the synthesis process. beilstein-journals.org For instance, the challenging VVIA tetrapeptide was successfully synthesized using SPPS, providing a benchmark for comparing different synthetic strategies. nih.gov The synthesis of a tetrapeptide (His-D-Phe-Arg-Trp) was achieved using standard Fmoc chemistry on a Rink Amide resin, demonstrating the routine application of SPPS for such targets. 5z.com

Resin TypeTypical Linker/Cleavage ConditionApplication in Tetrapeptide SynthesisReference
Wang ResinAcid-labile (e.g., high % TFA)Synthesis of C-terminal acid peptides google.com
2-Chlorotrityl ResinVery acid-labile (e.g., low % TFA in DCM)Protects against racemization; synthesis of protected peptide fragments nih.gov
Rink Amide ResinAcid-labile (e.g., high % TFA)Synthesis of C-terminal amide peptides 5z.com
PEGA ResinPhotolabile or acid-labile linkersUsed for on-resin screening and synthesis in aqueous-compatible environments uni-regensburg.de

This table provides examples of resins used in solid-phase peptide synthesis and their applications.

Solution-Phase Synthetic Strategies for Linear Tetrapeptides

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable and often necessary strategy, particularly for large-scale production. In this approach, all reactants are dissolved in a suitable solvent. The synthesis can proceed via either a stepwise addition of single amino acids or a fragment condensation approach, where di- or tri-peptides are coupled together. google.com

A key challenge in solution-phase synthesis is the purification after each step, which typically requires chromatography or crystallization. To minimize side reactions, the N-terminus of one amino acid (or peptide fragment) and the C-terminus of the other are protected. Common coupling reagents used in solution-phase synthesis include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives to suppress racemization. ijrap.netresearchgate.net

For example, the linear tetrapeptide FGVY (Phe-Gly-Val-Tyr) was synthesized using a solution-phase technique where two dipeptide fragments, Boc-Phe-Gly-OMe and Boc-Val-Tyr-OMe, were first prepared and then coupled using DCC as the coupling agent. ijrap.net Similarly, the tetrapeptide VFPF (Val-Phe-Pro-Phe) was synthesized in solution using EDC as the coupling reagent. researchgate.net Another study detailed the solution-phase synthesis of the hindered cyclosporin (B1163) 8-11 tetrapeptide subunit using N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which allowed for efficient coupling and purification via simple extractions. acs.org

Advanced Cyclization Techniques for Constrained Cyclic Tetrapeptides

The synthesis of cyclic tetrapeptides (CTPs) is notoriously difficult due to the significant ring strain associated with the 12-membered backbone. emorychem.sciencenih.gov This strain makes the entropically disfavored cyclization step particularly challenging, often leading to low yields, dimerization, or other oligomerization products. emorychem.sciencenih.govacs.org To overcome these hurdles, a variety of sophisticated cyclization strategies have been developed.

Ring Contraction and On-Resin Cyclization Approaches for Cyclic Tetrapeptides

Ring Contraction Strategies: These methods circumvent the high-energy barrier of direct 12-membered ring formation by first forming a larger, more accessible ring that subsequently contracts to the desired size. acs.org One innovative "CyClick" strategy involves the reaction between a C-terminal aldehyde and the N-terminus of a linear pentapeptide precursor to form a 15-atom cyclic imine. emorychem.sciencenih.gov This intermediate then undergoes a chemoselective, intramolecular amide backbone addition, resulting in a ring contraction to the highly strained 12-atom cyclic tetrapeptide. emorychem.sciencenih.gov This approach successfully overcomes the high activation energy of direct head-to-tail cyclization. nih.gov Another method uses a photolabile auxiliary at the N-terminus. Cyclization initially forms a larger cyclic ester, which then undergoes an O-to-N acyl transfer to contract the ring, after which the auxiliary is removed by photolysis. acs.org

On-Resin Cyclization: Performing the cyclization step while the peptide is still attached to the solid support offers the advantage of "pseudo-dilution," which favors intramolecular cyclization over intermolecular reactions that lead to dimers and oligomers. nih.gov The linear peptide is typically anchored to the resin via a side chain of a trifunctional amino acid, leaving the N- and C-termini free to be coupled. nih.gov After cyclization, the cyclic peptide is cleaved from the resin. A comprehensive study on the synthesis of cyclo(Xaa-Arg-Gly-Asp) evaluated various parameters for on-resin cyclization, highlighting the importance of the choice of resin, coupling reagents, and the steric bulk of the amino acids involved in the ring closure. researchgate.net

Optimization of Coupling Reagents and Reaction Conditions in Tetrapeptide Cyclization

The success of a tetrapeptide cyclization is highly dependent on the choice of coupling reagent and the reaction conditions. nih.govthieme-connect.de Different reagents exhibit varying efficiencies and propensities for side reactions, most notably epimerization at the C-terminal residue. uni-kiel.denih.gov

Commonly used reagents include phosphonium (B103445) salts like PyBOP and uronium/guanidinium salts such as HBTU, TBTU, and HATU. researchgate.netuni-kiel.dersc.org HATU, often in combination with an additive like HOAt, has been found to be particularly effective in minimizing epimerization and overcoming the challenges of cyclizing all-L-tetrapeptides or pentapeptides. rsc.org In the synthesis of endolides A and B, naturally occurring N-methylated cyclic tetrapeptides, 1-Propanephosphonic anhydride (B1165640) (T3P) was successfully used to mediate the solution-phase cyclization. nih.govrsc.org

The choice of base, solvent, temperature, and concentration are also critical parameters. nih.govacs.org High dilution conditions (0.001–0.005 M) are traditionally used in solution-phase cyclization to suppress oligomerization, though this can lead to very slow reaction rates. emorychem.sciencenih.gov

Coupling ReagentTypeKey Advantages/ConsiderationsReference
HATUGuanidiniumHigh reactivity, low racemization, effective for difficult cyclizations rsc.org
HBTU/TBTUGuanidiniumCommonly used, but can lead to guanidinylation side products researchgate.netrsc.org
PyBOPPhosphoniumEffective coupling reagent, used in on-resin cyclization studies researchgate.net
T3PPhosphonic AnhydrideUsed successfully for solution-phase cyclization of N-methylated tetrapeptides nih.govrsc.org
DCC/EDCCarbodiimideClassical reagents, often require additives (e.g., HOBt) to suppress racemization ijrap.netresearchgate.net

This table summarizes common coupling reagents used in tetrapeptide cyclization and their key features.

Synthesis of Bicyclic Tetrapeptide Systems via Ring Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for creating carbon-carbon bonds within peptides, enabling the synthesis of complex bicyclic structures. ias.ac.innih.gov This strategy involves designing a linear or monocyclic peptide precursor containing two terminal alkene side chains (e.g., from allylglycine residues). acs.org A ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, is then used to form a new carbon-carbon double bond, closing the second ring. researchgate.netnih.gov

This methodology has been successfully applied to develop bicyclic tetrapeptide histone deacetylase (HDAC) inhibitors. ias.ac.innih.gov The synthesis involves two key cyclization steps: the formation of the peptide macrocycle (lactamization) and the RCM reaction to fuse the aliphatic side chains. ias.ac.in Research has shown that the synthetic route—whether peptide cyclization is performed before or after RCM—can significantly impact the success and yield, depending on the stereochemical configuration (e.g., LLLD vs. LDLD) of the amino acids in the tetrapeptide scaffold. ias.ac.in Studies have also established a lower limit for the length of the aliphatic loop that can be formed via RCM in these systems. ias.ac.in

Mechanochemical Synthesis Approaches for Tetrapeptides (Ball-Milling)

In a push towards more sustainable and solvent-free chemical processes, mechanochemistry, particularly ball-milling, has been explored for peptide synthesis. nih.govacs.org This technique uses mechanical force, generated by the impact of milling balls inside a vibrating or rotating jar, to drive chemical reactions. acs.orgbohrium.com

Ball-milling has been successfully used to synthesize the challenging VVIA tetrapeptide, offering a comparison to traditional solution and solid-phase methods in terms of yield, purity, and environmental impact. nih.govresearchgate.net More strikingly, mechanosynthesis has been employed to produce cyclic tetrapeptides, such as c(Pro-Phe-Pro-Phe), directly from the linear precursor in a solvent-free process. bohrium.comresearchgate.net This approach highlights the potential of mechanochemistry to overcome the challenges associated with the high ring strain of small cyclic peptides, representing a significant advancement in green peptide chemistry. bohrium.com

Chemoenzymatic Synthesis and Biocatalytic Routes to Tetrapeptides

Chemoenzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the practicality of chemical synthesis, offering a powerful alternative to purely chemical or recombinant methods. qyaobio.comnih.gov This hybrid approach leverages enzymes to form peptide bonds under mild, aqueous conditions, which minimizes the risk of racemization and eliminates the need for complex side-chain protection strategies often required in traditional chemical synthesis. nih.govbachem.com

The core of CEPS involves the use of enzymes, typically hydrolases like proteases or lipases, to catalyze the formation of amide bonds. nih.gov While these enzymes naturally hydrolyze peptide bonds, the reaction equilibrium can be shifted toward synthesis by carefully controlling reaction conditions such as pH, temperature, and the use of organic co-solvents or frozen aqueous systems. nih.gov The process is highly regio- and stereoselective. bachem.com For instance, a tetrapeptide can be constructed by the enzymatic ligation of two dipeptide fragments. This strategy was employed in the synthesis of the analgesic peptide endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂), where the protease PT121 catalyzed the coupling of Boc-Tyr-Pro-OH and Trp-Phe-NH₂ with a high yield of 84.5%. rsc.org

Key enzymes used in chemoenzymatic synthesis include serine proteases (e.g., α-chymotrypsin, subtilisin), cysteine proteases (e.g., papain, bromelain), and lipases. nih.gov Recent advances have also focused on engineering these enzymes to enhance their stability, activity, and substrate specificity for synthetic applications. qyaobio.com For example, the total synthesis of GE81112 B1, a tetrapeptide antibiotic containing several unusual amino acids, was achieved using a modular chemoenzymatic strategy. nih.govthieme-connect.com This approach utilized iron- and α-ketoglutarate dependent hydroxylase enzymes from the natural biosynthetic pathway to create key hydroxylated amino acid precursors, which were then assembled using chemical methods. thieme-connect.com

Purely biocatalytic routes offer another avenue for tetrapeptide synthesis. Nature employs large, multimodular enzyme complexes called nonribosomal peptide synthetases (NRPSs) to produce a wide array of peptide natural products, including cyclic tetrapeptides. nih.gov A critical component of these systems is the thioesterase (TE) domain, which often catalyzes the final macrocyclization and release of the peptide from the enzyme complex. beilstein-journals.org Researchers have begun to harness these TE domains as biocatalysts for the in vitro synthesis of cyclic peptides. For instance, the PBP-type thioesterase Ulm16 has been shown to efficiently catalyze the cyclization of linear tetrapeptide precursors, demonstrating the potential of these enzymes as tools for creating libraries of noncanonical macrocyclic peptides. nih.govbeilstein-journals.org

Table 1: Comparison of Enzymatic Methods for Tetrapeptide Synthesis

Method Enzyme Class Typical Substrates Key Advantages Limitations
Chemoenzymatic Ligation Proteases (Serine, Cysteine), Lipases Protected or unprotected dipeptide esters and amines High stereoselectivity, mild reaction conditions, minimal side-chain protection needed. nih.govbachem.com Requires careful optimization of reaction conditions to favor synthesis over hydrolysis. nih.gov
Biocatalytic Macrocyclization Thioesterases (TEs) from NRPS pathways Linear peptide thioesters Efficiently produces cyclic peptides, can accept modified substrates. nih.govbeilstein-journals.org Substrate specificity can be a limitation, requiring enzyme engineering for broader scope. beilstein-journals.org

| Whole-Cell Biocatalysis | Genetically engineered microorganisms | Simple precursors (amino acids, sugars) | Can produce complex peptides from simple starting materials, potential for scalability. creative-peptides.com | Low yields and complex purification procedures can be challenging. qyaobio.com |

Strategies for the Incorporation of Non-Canonical Amino Acids and Modified Residues in Tetrapeptides

Introducing non-canonical amino acids (ncAAs) and post-translational modifications (PTMs) into tetrapeptides is a critical strategy for enhancing their stability, modulating their biological activity, and creating novel functionalities. abyntek.comnih.gov These modifications can range from simple N- or C-terminal alterations to the inclusion of complex, unnatural building blocks. bachem.com

A primary method for creating modified peptides is solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of both natural and a wide variety of unnatural amino acids. creative-peptides.comacs.org Following the synthesis of the peptide chain, further modifications can be introduced. Common modifications include:

Phosphorylation: The addition of phosphate (B84403) groups to serine, threonine, or tyrosine residues, which is crucial for studying cell signaling. peptides.deuzh.ch

Glycosylation: The attachment of sugar moieties, which can be essential for protein folding and cell-cell communication. uzh.ch

Methylation and Acetylation: The addition of methyl or acetyl groups to lysine (B10760008) or arginine residues can mimic natural PTMs and increase peptide stability. abyntek.compeptides.de

Cyclization: Creating cyclic structures via disulfide bridges or amide bonds to confer structural rigidity and improve stability. peptides.de

Beyond chemical synthesis, biosynthetic methods have emerged as powerful tools for incorporating ncAAs site-specifically. mdpi.com Genetic Code Expansion (GCE) allows for the ribosomal incorporation of ncAAs in response to reassigned codons, such as the amber stop codon (UAG). frontiersin.orgacs.org This is achieved by using an "orthogonal pair" consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to uniquely handle a specific ncAA and not interact with the host cell's canonical components. acs.orgnih.gov

Cell-free protein synthesis (CFPS) systems offer a flexible platform for incorporating ncAAs by removing the cellular barrier, which allows for direct manipulation of the translational machinery and the addition of high concentrations of ncAAs. nih.govpreprints.org This method is particularly advantageous for producing peptides that might be toxic to living cells. nih.gov Another approach is selective pressure incorporation (SPI), where an auxotrophic host strain, which cannot synthesize a particular canonical amino acid, is supplied with an ncAA analog, leading to its incorporation into newly synthesized proteins. mdpi.comnih.gov

The synthesis of the antiproliferative tetrapeptide tambromycin, which contains several unusual residues including a methyloxazoline ring and the novel amino acid tambroline, highlights the power of combining biocatalytic and chemocatalytic methods to create complex modified peptides. nih.gov

Table 2: Methods for Incorporating Modified Residues into Tetrapeptides

Incorporation Strategy Description Typical Modifications/ncAAs Primary Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical addition of amino acids on a solid support, followed by chemical modification. creative-peptides.com D-amino acids, N-methyl amino acids, phosphorylation, glycosylation, biotinylation. peptides.debiosyn.com High versatility, allows for a wide range of modifications. bachem.comresearchgate.net
Genetic Code Expansion (GCE) In vivo or in vitro ribosomal synthesis using an orthogonal aaRS/tRNA pair to incorporate an ncAA at a specific codon. mdpi.compreprints.org Photo-crosslinkers, fluorescent amino acids, bio-orthogonal handles. acs.org Precise, site-specific incorporation into ribosomally synthesized peptides. mdpi.com
Cell-Free Protein Synthesis (CFPS) In vitro protein synthesis using cell lysates, allowing direct addition and control of components. frontiersin.orgnih.gov Toxic ncAAs, complex or multiple ncAAs. nih.govpreprints.org Open system, direct access, circumvents cell viability issues. nih.gov

| Selective Pressure Incorporation (SPI) | Use of an auxotrophic host that incorporates an ncAA analog in place of a canonical amino acid it cannot synthesize. mdpi.comnih.gov | Structural analogs of canonical amino acids (e.g., fluorinated amino acids). abyntek.com | Enables residue-specific replacement throughout a peptide. researchgate.net |

Biosynthetic Pathways and Engineering of Naturally Occurring Tetrapeptides

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Systems Involved in Tetrapeptide Biosynthesis

NRPS systems are mega-enzymes organized into modules, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govmedchemexpress.cn A minimal NRPS module consists of three core domains: an Adenylation (A) domain, a Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP), and a Condensation (C) domain. medchemexpress.cnacs.org

Adenylation (A) Domain: This domain selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. acs.orgdoubtnut.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to the T domain via a phosphopantetheine (Ppant) arm. acs.orgnaturium.com

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. acs.orgacs.org

The number and order of the modules within an NRPS enzyme generally dictate the sequence of the final peptide product. basf.com For tetrapeptide synthesis, the NRPS system would typically be composed of four modules. However, variations exist, such as iterative use of a single module. hongtide.com

Research into the biosynthesis of the antibiotic GE81112, a tetrapeptide, revealed a complex NRPS system in Streptomyces sp. L-49973. This system consists of six NRPS genes encoding incomplete di-domain modules and a single free-standing NRPS domain, demonstrating a departure from the canonical linear modular arrangement. doubtnut.comuniprot.org Similarly, the biosynthesis of the uridyl tetrapeptide antibiotic pacidamycin involves highly dissociated NRPS modules. clinisciences.com In the fungus Penicillium chrysogenum, a non-canonical tetra-modular NRPS, HcpA, is responsible for producing cyclic tetrapeptides like fungisporin. This system exhibits microheterogenicity in its A domains, allowing it to incorporate different amino acids and thus produce a range of related tetrapeptides. nih.gov

NRPS System Organism Product(s) Key Features
HcpAPenicillium chrysogenumFungisporin and related cyclic tetrapeptidesNon-canonical, tetra-modular NRPS with microheterogenic A domains. nih.gov
getA-NStreptomyces sp. L-49973GE81112 (antibiotic)Comprises six NRPS genes with incomplete di-domain modules and a free-standing domain. doubtnut.comuniprot.org
cpbI and cpbKLysobacter lactamgenusCephabacin (oligopeptide side chain)CpbI is an NRPS-PKS hybrid with three modules; CpbK is a single NRPS module.
PacP and PacOStreptomyces coeruleorubidusPacidamycins (uridyl tetrapeptide antibiotics)Highly dissociated NRPS modules. clinisciences.com

Identification and Functional Analysis of Biosynthetic Gene Clusters for Tetrapeptides

The genes encoding the NRPS machinery and any necessary tailoring enzymes are typically organized into biosynthetic gene clusters (BGCs). The identification and sequencing of these BGCs are foundational to understanding and manipulating the production of tetrapeptides. Genome mining has become a powerful tool for discovering novel BGCs for non-ribosomal peptides.

For instance, the BGC for the tetrapeptide antibiotic GE81112 was identified within a 61.7-kb region of the Streptomyces sp. L-49973 genome, containing 14 open reading frames assigned to the biosynthetic pathway. doubtnut.comuniprot.org Inactivation of the NRPS gene getE within this cluster abolished the production of GE81112, confirming the cluster's role. uniprot.org Similarly, the pacidamycin BGC from Streptomyces coeruleorubidus spans 31-kb and encodes 22 proteins, including the NRPS components. clinisciences.com

Bioinformatics analyses of BGCs can predict the products of cryptic pathways. For example, a study on Bacillus species identified seven novel NRPS gene clusters, one of which was predicted to synthesize a tetrapeptide from a plasmid-borne BGC. The analysis of cryptic BGCs in fungi has also revealed clusters predicted to produce tetrapeptides, often co-localized with enzymes like Penicillin-binding protein type thioesterases (PBP-TEs) that may be involved in peptide cyclization.

Enzymatic Mechanisms and Intermediate Products in Tetrapeptide Biogenesis

The biogenesis of a tetrapeptide on an NRPS assembly line is a sequential process. It begins with the A domain of the first module activating the first amino acid and transferring it to its partner T domain. The C domain of the second module then catalyzes peptide bond formation between the first amino acid (the donor) and the second amino acid (the acceptor), which has been activated and loaded onto the second module's T domain. This process of condensation and translocation of the growing peptide chain continues through all four modules. medchemexpress.cnnaturium.com

Termination of the synthesis and release of the final tetrapeptide is often catalyzed by a Thioesterase (TE) domain located at the end of the final module. acs.org This TE domain can release the peptide through hydrolysis (resulting in a linear peptide) or intramolecular cyclization (resulting in a cyclic peptide). For some cyclic tetrapeptides, a stand-alone Penicillin-binding protein type thioesterase (PBP-TE) can act in-trans to catalyze the cyclization and release.

In some NRPS systems, non-canonical mechanisms are observed. The biosynthesis of saframycin A, for example, involves an NRPS system where the last module is used iteratively to form the tetrapeptidyl intermediate, a departure from the typical colinear rule. hongtide.com The biosynthesis of the tetrapeptide side chain of cephabacins in Lysobacter lactamgenus involves two separate NRPS proteins, CpbI (a hybrid NRPS-PKS) and CpbK, which must work in concert.

Biosynthetic Engineering for the Production of Novel Tetrapeptide Analogs

The modular architecture of NRPSs makes them prime candidates for biosynthetic engineering to generate novel peptide analogs. caymanchem.com Strategies include module swapping, domain substitution, and altering the substrate specificity of A domains through mutagenesis.

One approach, the eXchange Unit Thiolation domain (XUT) concept, allows for the efficient modular assembly of different natural NRPS fragments to create hybrid NRPSs that can produce new peptides. This has been applied to generate over 100 novel NRPSs and 25 new derivatives of the natural product xenoamicin.

Engineering of condensation (C) domains is another promising avenue. By screening a large C-domain library, researchers were able to reprogram a surfactin (B1297464) synthetase module to increase its catalytic efficiency for a non-canonical substrate by over 40-fold. caymanchem.com Furthermore, altering the specificity of A domains allows for the incorporation of non-canonical amino acids into the peptide backbone. Yeast display has been used as a high-throughput screening platform to reprogram a tyrocidine synthetase elongation module to accept 4-propargyloxy-phenylalanine.

The discovery and characterization of novel enzymes from BGCs also expands the engineering toolkit. For example, the discovery of a PBP-type thioesterase, WP516, from a cryptic tetrapeptide BGC provides a new biocatalyst for the efficient cyclization of a wide variety of tetrapeptide substrates, overcoming limitations seen in chemical synthesis. These bioengineering efforts hold significant potential for creating novel tetrapeptides with improved or new therapeutic properties.

Molecular and Cellular Mechanisms of Tetrapeptide Action: in Vitro Investigations

Elucidation of Tetrapeptide Modulation of Cellular Signaling Pathways

Tetrapeptides initiate their biological effects by binding to cell surface receptors, which triggers a cascade of intracellular events. nih.gov These signaling pathways ultimately dictate the cellular response, which can range from altered gene expression to changes in cell growth and function. aacrjournals.org

The activation of protein kinases is a central node in cellular signal transduction, and numerous tetrapeptides have been shown to modulate these pathways. A prominent example involves tetrapeptides that target G-protein coupled receptors (GPCRs), such as the melanocortin receptors. nih.gov The binding of agonist tetrapeptides to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein substrates, thereby regulating diverse cellular functions. researchgate.netfrontiersin.org

Beyond the cAMP/PKA pathway, tetrapeptides can influence other critical signaling cascades. For instance, the tetrapeptide AaTs-1, isolated from scorpion venom, was found to inhibit the proliferation of U87 glioblastoma cells by triggering the dephosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK. mdpi.com In contrast, peptides like Glucagon-Like Peptide-1 (GLP-1) can promote cell survival and proliferation by activating the PI3K/Akt signaling pathway. oup.com GLP-1 receptor activation leads to the stimulation of Akt, which in turn phosphorylates downstream targets that inhibit apoptosis and promote cell cycle progression. oup.comnih.gov Some signaling pathways can also be activated through transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), via kinases like c-src. oup.com

Tetrapeptides have demonstrated significant immunomodulatory capabilities, particularly in their ability to regulate the production of inflammatory cytokines. The endogenous tetrapeptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP) provides a clear example. In vitro studies using endothelial cells have shown that AcSDKP can upregulate the expression and secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to sites of inflammation and angiogenesis. ahajournals.org

Other tetrapeptides exert anti-inflammatory effects. Bovine lactoferricin, for example, has been shown to downregulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. imrpress.com This effect is mediated by targeting the NF-κB and MAPK signaling pathways. imrpress.com The tetrapeptide sequence of IL-1β itself is crucial for its recruitment and activation by inflammatory caspases, highlighting how specific peptide motifs regulate inflammatory cytokine processing. nih.gov Furthermore, certain synthetic peptides have been designed to inhibit inflammatory signaling. Peptide P7, derived from the SLAMF1 protein, effectively blocks TLR4-mediated signaling, reducing the secretion of IFNβ and other pro-inflammatory cytokines like TNF, IL-1β, and IL-6 in cell models. life-science-alliance.org

The table below summarizes the effects of representative tetrapeptides on cytokine production in vitro.

TetrapeptideCell ModelStimulusEffect on Cytokine ProductionReference
AcSDKPEndothelial Cells-▲ Upregulates MCP-1 mRNA and protein ahajournals.org
Bovine LactoferricinHuman and Mouse MacrophagesLPS▼ Downregulates TNF-α and IL-6 imrpress.com
Peptide P7 (SLAMF1-derived)THP-1 Cells, MonocytesLPS▼ Inhibits IFNβ, TNF, IL-1β, IL-6 secretion life-science-alliance.org
Vitamin D3/Dexamethasone InducedHuman/Mouse CD4+ T cells-▲ Induces IL-10 production rupress.org

The ultimate fate of a cell—whether it proliferates, differentiates, or undergoes programmed cell death (apoptosis)—can be profoundly influenced by tetrapeptides. These peptides can either stimulate or inhibit these fundamental processes.

For instance, the tetrapeptide GEKG has been found to significantly induce collagen production in human dermal fibroblasts, demonstrating a pro-proliferative and matrix-forming effect. researchgate.net Similarly, peptides like GLP-1 promote the proliferation and survival of pancreatic β-cells and neurons. oup.comglucagon.com This anti-apoptotic effect is often mediated through the activation of survival pathways like PI3K/Akt and the upregulation of anti-apoptotic proteins. oup.com

Conversely, some tetrapeptides are potent inhibitors of proliferation and inducers of apoptosis. The tetrapeptide AaTs-1 inhibits the proliferation of glioblastoma cells, although this effect was not linked to apoptosis or cell cycle arrest in that specific case. mdpi.com Other tetrapeptides, such as those that mimic the Smac protein (e.g., AVPI), can promote apoptosis by inhibiting the function of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing caspase activation to proceed. researchgate.net The tetrapeptide inhibitor of caspases, zVAD.fmk, directly blocks apoptosis by inhibiting caspase activity. wikipedia.org

Tetrapeptides also play a role in cellular differentiation. Synthetic peptides T-32 (Glu-Asp-Ala) and T-38 (Lys-Glu-Asp) were shown to enhance the differentiation of human cortical thymocytes towards regulatory T cells, while also increasing their proliferative activity and reducing apoptosis. nih.gov

Regulation of Inflammatory Processes and Cytokine Production by Tetrapeptides in Cell Models

Identification of Specific Molecular Targets and Receptor Interactions for Tetrapeptides

The biological activity of a tetrapeptide is contingent upon its ability to bind to specific molecular targets, most notably cell surface receptors. The specificity of this interaction dictates which signaling cascades are activated and, consequently, the physiological response. wikipedia.org

G-Protein Coupled Receptors (GPCRs) are a major class of receptors targeted by tetrapeptides. nih.gov This vast family of transmembrane proteins mediates responses to a wide array of ligands, and their activation by a peptide involves a conformational change that facilitates interaction with intracellular G-proteins. nih.govmdpi.com

Many pharmacologically active tetrapeptides are known to interact with opioid or melanocortin receptors, both of which are members of the GPCR family. researchgate.net5z.com The interaction is highly specific, determined by the amino acid sequence of the peptide. For example, the core sequence His-Phe-Arg-Trp is a pharmacophore for melanocortin receptors, while Tyr-Pro-Trp-Phe is characteristic of endomorphin-1, a ligand for the μ-opioid receptor. wikipedia.org5z.com The binding of these peptides can result in agonist (receptor-activating) or antagonist (receptor-blocking) activity. nih.gov Modifications to the tetrapeptide structure can dramatically alter its binding affinity and functional activity, switching a ligand from an agonist to a partial agonist or even an antagonist. nih.govnih.gov

Melanocortin Receptors (MCRs): The interaction between tetrapeptides and the five subtypes of melanocortin receptors (MC1R-MC5R) has been extensively studied. 5z.com The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂, a derivative of the core melanocortin sequence, is a well-characterized agonist at several MCR subtypes. acs.org Structure-activity relationship studies have shown that modifications at each position of this tetrapeptide can fine-tune its potency and selectivity for different MCRs. nih.govacs.orgresearchgate.net For example, substitutions at the DPhe position can convert an agonist into an antagonist, particularly at the MC3R and MC4R subtypes. nih.gov These interactions trigger downstream signaling, primarily through the Gαs-adenylyl cyclase-cAMP pathway, influencing processes like pigmentation and energy homeostasis. nih.gov

The table below provides functional bioactivity data for a lead tetrapeptide and its modified versions at mouse melanocortin receptors, illustrating the principles of agonist activity.

CompoundSequencemMC1R EC₅₀ (nM)mMC3R EC₅₀ (nM)mMC4R EC₅₀ (nM)mMC5R EC₅₀ (nM)
1 Ac-His-DPhe -Arg-Trp-NH₂20156174
3 Ac-His-DNal(2') -Arg-Trp-NH₂281,4401,40025
14 Ac-His-D-homoPhe -Arg-Trp-NH₂141,6001,200100
15 Ac-His-DBip -Arg-Trp-NH₂122,0002,000120
21 Ac-His-D(pCl)Phe -Arg-Trp-NH₂31,0001,0003
Data adapted from studies on mouse melanocortin receptors. EC₅₀ is the effective concentration for 50% maximal response. Lower values indicate higher potency. acs.org

Neuropilin-1 (NRP-1): Neuropilin-1 is a non-tyrosine kinase receptor involved in angiogenesis and neuronal guidance. nih.gov It has been identified as a key target for a class of tetrapeptides conforming to the "C-end rule" (CendR), which requires a C-terminal arginine or lysine (B10760008) residue in the sequence R/KXXR/K. nih.govnih.govpnas.org Tetrapeptides like RPAR bind to the b1 domain of NRP-1, the same site that interacts with natural ligands like Vascular Endothelial Growth Factor A (VEGF-A). nih.govpnas.org This interaction is crucial for mediating the internalization of the peptide into cells. pnas.org Molecular modeling and structure-activity studies indicate that the binding is dependent on interactions involving the basic amino acid residues at positions 1 and 4 of the tetrapeptide, as well as the flexibility of the peptide backbone. nih.gov By competing with VEGF for NRP-1 binding, these tetrapeptides can inhibit downstream signaling pathways involved in pathological angiogenesis. nih.gov

Characterization of Tetrapeptide Inhibition of Enzyme Activities (e.g., Caspases, Histone Deacetylases, Proteases)

Tetrapeptides have demonstrated significant inhibitory effects on a variety of enzymes, playing crucial roles in cellular processes. Their ability to selectively target enzymes such as caspases, histone deacetylases (HDACs), and other proteases has been a subject of extensive in vitro research.

Caspase Inhibition:

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Certain tetrapeptides have been identified as potent caspase inhibitors. For instance, the tetrapeptide inhibitor benzyloxycarbonyl-Val-Ala-Asp-(OMe)-fluoromethylketone (zVAD.fmk) has been shown to prevent the induction of apoptosis in HL-60 cells. nih.govwikipedia.org This inhibition is achieved by blocking the activity of caspases, thereby protecting cells from programmed cell death. nih.gov Studies have shown that in HL-60 cells undergoing apoptosis, caspase-3 is activated, while caspase-1 is not. nih.gov Pretreatment with zVAD.fmk effectively blocks this process, suggesting that the selective activation of certain caspases is a necessary step for apoptosis in these cells. nih.gov

Furthermore, the tetrapeptide sequence adjacent to the caspase cleavage site in substrates like IL-1β plays a regulatory role in their processing by inflammatory caspases. nih.govbiorxiv.org The identity of the P4-P1 residues influences the recruitment and cleavage efficiency by caspases such as CASP1, CASP4, and CASP5. nih.govbiorxiv.org While the cleavage of some substrates like GSDMD by caspase-1 can be independent of the tetrapeptide sequence, the cleavage of others, like avian GSDMA, is highly dependent on it. elifesciences.org This highlights the intricate and specific nature of tetrapeptide-caspase interactions. nih.govelifesciences.org

Histone Deacetylase (HDAC) Inhibition:

Cyclic tetrapeptides have emerged as a significant class of histone deacetylase (HDAC) inhibitors. These compounds can induce antitumor activity by inhibiting HDACs, which are crucial enzymes in gene regulation. aacrjournals.orgchemrxiv.org A notable example is the cyclic hydroxamic acid-containing peptide (CHAP), which was designed as a hybrid of known HDAC inhibitors. aacrjournals.orgnih.govpnas.org The structure of these cyclic tetrapeptides is critical for their inhibitory potency. aacrjournals.org For instance, a cyclic tetrapeptide framework is generally more effective at inhibiting HDACs than a corresponding cyclic octapeptide structure. aacrjournals.org

Structure-activity relationship studies have revealed that the hydrophobicity of the amino acid residues and their specific chirality are key determinants of the inhibitory strength of these tetrapeptides against HDACs. aacrjournals.org Interestingly, some of these cyclic tetrapeptides exhibit isoform-specific inhibition. For example, CHAP1 shows greater inhibition of HDAC1 compared to HDAC6, suggesting that the cyclic tetrapeptide structure contributes to this selectivity. nih.govpnas.org This isoform specificity is a valuable characteristic for the development of targeted cancer therapies. chemrxiv.orgnih.govpnas.org

Protease Inhibition:

Beyond caspases and HDACs, tetrapeptides have been shown to inhibit other proteases. For example, tetrapeptide aldehydes have been synthesized and evaluated as inhibitors of the West Nile virus (WNV) NS3 protease. acs.org The potency of these inhibitors is influenced by the residues at specific positions, with the S1 and S2 pockets of the protease being key recognition sites. acs.org

Basic tetrapeptides have also been identified as potent inhibitors of the botulinum neurotoxin (BoNT) type A protease. nih.gov The tetrapeptide Arginine-Arginine-Glycine-Cysteine was found to be a particularly effective inhibitor. nih.gov Additionally, tetrapeptides have been developed as inhibitors for IgA1 proteinases from Neisseria gonorrhoeae, with some exhibiting inhibitory constants in the low micromolar range. nih.gov The design of these inhibitors often involves mimicking the substrate's sequence at the cleavage site. nih.gov

Furthermore, computational studies using artificial intelligence have predicted the binding of various tetrapeptides to the active sites of cysteine proteases like papain and cathepsin K, suggesting their potential as broad-spectrum protease inhibitors. aip.org Kinetic studies have also characterized tetrapeptides as competitive inhibitors of enzymes like tyrosinase. researchgate.net

Interactive Data Table: Examples of Tetrapeptide Enzyme Inhibition

Tetrapeptide/InhibitorTarget Enzyme(s)Cell/System StudiedKey Findings
zVAD.fmkCaspases (e.g., Caspase-3)HL-60 cellsPrevents apoptosis by inhibiting caspase activation. nih.govwikipedia.org
IL-1β tetrapeptide sequenceInflammatory Caspases (CASP1, CASP4/5)Recombinant enzymes, cellular modelsRegulates recruitment and processing of IL-1β. nih.govbiorxiv.org
Cyclic Hydroxamic Acid-Containing Peptides (CHAPs)Histone Deacetylases (HDACs), particularly HDAC1B16/BL6 melanoma cells, various human tumor linesPotent, often isoform-selective, HDAC inhibitors with antitumor activity. aacrjournals.orgnih.govpnas.org
Benzoyl-norleucine-lysine-arginine-arginine (Bz-nKRR) aldehydeWest Nile Virus NS3 ProteaseIn vitro assaysInhibits viral protease activity; potency dependent on P1 and P2 residues. acs.org
Arginine-Arginine-Glycine-CysteineBotulinum Neurotoxin (BoNT) Type A ProteaseMouse brain lysates, neuronal cell linesPotent inhibitor of BoNT/A protease activity. nih.gov
Ser-Thr-Pro-Pro and Pro-Thr-Pro-Ser seriesNeisseria gonorrhoeae IgA1 ProteinaseIn vitro assaysEffective inhibitors with IC50 values in the low micromolar range. nih.gov
Cys-Arg-Asn-Leu (CRNL)TyrosinaseMurine melanoma cell line (B16F1)Acts as a competitive inhibitor, reducing melanin (B1238610) levels. researchgate.net

Tetrapeptide Influence on Gene Expression and Proteomic Alterations in Cellular Systems

Tetrapeptides can exert significant influence on cellular function by modulating gene expression and inducing widespread changes in the cellular proteome. These alterations are fundamental to the mechanisms by which tetrapeptides elicit their biological effects.

Research has demonstrated that specific tetrapeptides can regulate the expression of genes involved in crucial cellular processes such as development, differentiation, and survival. For example, the tetrapeptide KEDW (Lys-Glu-Asp-Trp) has been shown to influence the expression of genes encoding differentiation factors in pancreatic cell cultures. researchgate.netkhavinson.info In these studies, KEDW increased the mRNA expression of genes like PDX1, NGN3, and PAX6, which are critical for pancreatic cell differentiation, while decreasing the expression of MNX1 and HOXA3. khavinson.info This targeted regulation of gene expression suggests that the peptide can activate the transcription of specific genes involved in cellular differentiation pathways. khavinson.info

The mechanism of this gene regulation can involve direct interaction with DNA. researchgate.netkhavinson.info Physical methods and molecular modeling have suggested that tetrapeptides like KEDW can bind to DNA, likely influencing its transcriptional accessibility. researchgate.netkhavinson.info

Furthermore, the inhibition of enzymes like histone deacetylases (HDACs) by tetrapeptides directly impacts gene expression. HDAC inhibitors, including certain cyclic tetrapeptides, can lead to the increased expression of specific genes, such as MHC class-I molecules in melanoma cells. aacrjournals.org This upregulation is a direct consequence of histone hyperacetylation, which alters chromatin structure and makes genes more accessible for transcription. aacrjournals.org

Proteomic alterations are a downstream consequence of these changes in gene expression. The study of these global protein changes provides a broader understanding of the cellular response to tetrapeptide treatment. For instance, the degradation of class I HDACs (1-3) induced by proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides leads to histone hyperacetylation, a significant post-translational modification that affects numerous proteins. chemrxiv.org

The tetrapeptide repeat homeobox 1 (TPRX1) gene provides another example of how tetrapeptide-related structures are involved in gene regulation. ontosight.ainih.govgenecards.org TPRX1 encodes a transcription factor that plays a role in regulating gene expression during development and cell differentiation, particularly in the nervous system. ontosight.ai While not a tetrapeptide itself, the "tetrapeptide repeat" motif within its structure highlights the importance of such short peptide sequences in protein-DNA interactions and transcriptional control.

Interactive Data Table: Tetrapeptide Effects on Gene and Protein Expression

Tetrapeptide/Related MoleculeCellular SystemKey Gene/Protein TargetsObserved Effect
KEDW (Lys-Glu-Asp-Trp)Human pancreatic cell culturePDX1, NGN3, PAX6, FOXA2, NKX2.2, NKX6.1, PAX4Increased mRNA and protein expression, promoting differentiation. researchgate.netkhavinson.info
KEDW (Lys-Glu-Asp-Trp)Human pancreatic cell cultureMNX1, HOXA3Decreased mRNA expression. khavinson.info
Cyclic Hydroxamic Acid-Containing Peptides (CHAPs)B16/BL6 melanoma cellsMHC class-I moleculesIncreased expression due to HDAC inhibition. aacrjournals.org
Macrocyclic Tetrapeptide-based PROTACsHEK293T cellsClass I Histone Deacetylases (HDAC1-3)Degradation of HDACs, leading to histone hyperacetylation. chemrxiv.org
TPRX1 (Tetrapeptide Repeat Homeobox 1)Various tissues (e.g., brain, retina)Genes involved in neuronal development and survivalActs as a transcription factor to regulate their expression. ontosight.ai

Investigations into Tetrapeptide Regulation of Antioxidant Defense Systems and Cellular Redox Homeostasis

Tetrapeptides have been identified as key players in the regulation of antioxidant defense systems and the maintenance of cellular redox homeostasis. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a range of cellular dysfunctions and diseases. semanticscholar.org Tetrapeptides can mitigate oxidative stress through various mechanisms.

One direct mechanism is their inherent antioxidant activity. medchemexpress.com Certain tetrapeptides can scavenge free radicals, thereby reducing oxidative damage to cellular components.

More complex mechanisms involve the modulation of endogenous antioxidant defense systems. nih.govmdpi.com The tetrapeptide SGGY, derived from walnut protein, has been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. semanticscholar.org SGGY achieved this by decreasing intracellular ROS levels, stabilizing the mitochondrial membrane potential, and consequently inhibiting apoptosis and increasing cell viability. semanticscholar.org

A crucial aspect of this protective effect is the enhancement of the cell's own antioxidant enzyme activities. SGGY treatment was found to restore the activities of antioxidant enzymes and reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation. semanticscholar.org This suggests that the tetrapeptide bolsters the cell's intrinsic capacity to handle oxidative insults.

The regulation of transcription factors that control the expression of antioxidant genes is a key strategy employed by these peptides. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. frontiersin.org The tetrapeptide SGGY was observed to promote the nuclear translocation of Nrf2. semanticscholar.org In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, thereby upregulating their expression. frontiersin.orgnih.gov

Furthermore, tetrapeptides can influence signaling pathways that are sensitive to the cellular redox state. The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated by oxidative stress. nih.gov The SGGY tetrapeptide was found to suppress the H₂O₂-induced activation of JNK and p38 MAPKs, suggesting an additional layer of regulation over stress-response pathways. semanticscholar.org

Cellular redox homeostasis is tightly controlled by systems such as the glutathione (B108866) (GSH) system. nih.govmdpi.com GSH, a tripeptide, is a major cellular antioxidant. mdpi.comnih.gov While not a tetrapeptide, its function is central to the redox balance that other peptides can influence. The balance between reduced GSH and its oxidized form (GSSG) is a critical indicator of the cellular redox state. nih.govresearchgate.net Tetrapeptides that enhance the antioxidant capacity of the cell can indirectly support the maintenance of a favorable GSH/GSSG ratio.

Interactive Data Table: Tetrapeptide Regulation of Antioxidant Systems

TetrapeptideCellular SystemKey MechanismObserved Effect
SGGYSH-SY5Y neuroblastoma cellsDecreased ROS, stabilized mitochondrial membrane potentialIncreased cell viability, inhibited apoptosis. semanticscholar.org
SGGYSH-SY5Y neuroblastoma cellsEnhanced antioxidant enzyme activityRestored enzyme function, reduced lipid peroxidation (MDA). semanticscholar.org
SGGYSH-SY5Y neuroblastoma cellsPromoted nuclear translocation of Nrf2Upregulation of antioxidant gene expression. semanticscholar.org
SGGYSH-SY5Y neuroblastoma cellsSuppressed activation of JNK and p38 MAPKsAttenuation of stress-activated signaling pathways. semanticscholar.org
General Bioactive TetrapeptidesNot specifiedDirect free radical scavengingAntioxidant effect. medchemexpress.com

Role of Tetrapeptides in Extracellular Matrix (ECM) Remodeling and Cell Adhesion Mechanisms

Tetrapeptides play a significant role in the dynamic processes of extracellular matrix (ECM) remodeling and cell adhesion. The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. oup.com Its composition and organization are constantly being remodeled in physiological and pathological processes. oup.comfrontiersin.org

Specific tetrapeptide sequences derived from ECM proteins, known as matrikines, can act as signaling molecules that regulate cell behavior and ECM turnover. oup.com For example, a tetrapeptide with the amino acid sequence RGDS, derived from the cell-binding domain of fibronectin, can block the attachment of cells to various ECM components, including fibronectin and different types of collagen. wikipedia.org This demonstrates the ability of short peptide sequences to interfere with cell-matrix interactions.

Similarly, the tetrapeptide sequence Asp-Gly-Glu-Ala (DGEA) has been identified as a recognition site for the α2β1 integrin in type I collagen. researchgate.net This tetrapeptide can inhibit the adhesion of cells, such as platelets and breast adenocarcinoma cells, to collagen substrates. researchgate.net This highlights the specificity of tetrapeptide sequences in mediating cell adhesion through integrin receptors.

Cyclic tetrapeptides have also been designed to inhibit cell adhesion. Potent inhibitors of VLA-4 (α4β1 integrin)-mediated cell adhesion have been developed based on the Ile-Leu-Asp-Val tetrapeptide sequence. nih.govcapes.gov.br These cyclic peptides were effective at inhibiting the adhesion of VLA-4-expressing cells to fibronectin. capes.gov.br

In the context of ECM remodeling, tetrapeptides can influence the expression and activity of enzymes that degrade and synthesize ECM components. For instance, formulations containing a tripeptide and a hexapeptide have been shown to activate metalloproteinases (MMPs) that clear damaged proteins from the ECM, while also stimulating the synthesis of new collagen and elastin (B1584352). iomcworld.com Specifically, a tripeptide was noted to increase MMP-2 (gelatinase) levels, which helps in digesting clumped gelatin fragments. iomcworld.com

The expression of key ECM components can also be influenced by tetrapeptides. In vivo patch tests with a peptide formulation have demonstrated enhanced expression of dermal ECM components involved in elastic fiber deposition. oup.com Furthermore, signaling molecules like transforming growth factor-β (TGF-β), which are potent regulators of ECM production, can be influenced by the cellular environment that is modulated by peptides. oup.comahajournals.org By controlling inflammatory responses, peptides can guide the expression of TGF-β and subsequent ECM remodeling. oup.com

Interactive Data Table: Tetrapeptide Involvement in ECM and Cell Adhesion

Tetrapeptide/SequenceTarget/SystemMechanism of ActionKey Outcome
RGDS (Arg-Gly-Asp-Ser)Fibronectin, Collagen (Types I & II), LamininBlocks cell attachment to ECM componentsInhibition of cell adhesion and collagen contraction. wikipedia.org
DGEA (Asp-Gly-Glu-Ala)α2β1 integrin on platelets and T47D cellsInhibits integrin-mediated cell adhesion to collagenReduced cell adhesion to collagen substrates. researchgate.net
Ile-Leu-Asp-Val (in cyclic peptides)VLA-4 (α4β1 integrin) on MOLT-4 cellsInhibits VLA-4-mediated cell adhesion to fibronectinPotent inhibition of cell adhesion. nih.govcapes.gov.br
Tripeptide/Hexapeptide formulationSkin Extracellular MatrixActivates MMPs, stimulates new collagen and elastin synthesisECM remodeling and rejuvenation. iomcworld.com
Novel bioactive tetrapeptide matrikinesDermal fibroblastsInduce beneficial remodeling of the dermal matrixPotential treatment for skin aging. oup.com

Examination of Antimicrobial and Antitumor Mechanisms of Tetrapeptides in Cellular Models

Tetrapeptides have demonstrated both antimicrobial and antitumor activities in various cellular models, operating through distinct yet sometimes overlapping mechanisms.

Antimicrobial Mechanisms:

Antimicrobial peptides (AMPs) represent a broad class of molecules that are part of the innate immune system. wikipedia.org While many AMPs are larger, the principles of their action can be relevant to tetrapeptides. The primary mechanism for many AMPs is the disruption of the microbial cell membrane. wikipedia.orgmdpi.com This is often initiated by an electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial membrane. wikipedia.orgmdpi.com

Following this initial binding, the peptides can disrupt the membrane through several proposed models, including the "barrel-stave," "carpet," or "toroidal-pore" mechanisms. wikipedia.orgmdpi.comfrontiersin.org These models describe the formation of pores or channels in the membrane, leading to the leakage of cellular contents and ultimately cell death. wikipedia.orgfrontiersin.org The amphipathic nature of these peptides, with distinct hydrophilic and hydrophobic faces, is crucial for their insertion into and disruption of the lipid bilayer. wikipedia.org

Beyond membrane disruption, some AMPs can translocate into the cytoplasm and interfere with essential intracellular processes. frontiersin.orgacs.org This can include the inhibition of nucleic acid or protein synthesis, or the inhibition of key enzymes. frontiersin.org For example, some AMPs can degrade DNA and RNA within the target cell. frontiersin.org

Antitumor Mechanisms:

The antitumor activity of certain tetrapeptides often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival. As discussed previously, cyclic tetrapeptides that act as histone deacetylase (HDAC) inhibitors have shown significant antitumor effects. aacrjournals.org By inhibiting HDACs, these peptides can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in tumor cells. aacrjournals.org For example, the cyclic tetrapeptide CHAP31 exhibited antitumor activity against B16/BL6 melanoma cells in mice and inhibited the growth of several human tumor lines. aacrjournals.org

The induction of apoptosis is a common mechanism for the antitumor action of tetrapeptides. This can be achieved through the activation of the caspase cascade. nih.govwikipedia.org As noted earlier, the tetrapeptide inhibitor zVAD.fmk can modulate apoptosis, and understanding how endogenous or therapeutic tetrapeptides influence these pathways is key to their development as anticancer agents. nih.govwikipedia.org

Furthermore, some tetrapeptides can target specific signaling pathways that are dysregulated in cancer. The inhibition of protein farnesyltransferase by certain tetrapeptides is one such example. researchgate.net Farnesylation is a critical post-translational modification for the function of proteins like Ras, which are frequently mutated and activated in cancer. By inhibiting this enzyme, tetrapeptides can block the function of these oncoproteins. researchgate.net

Advanced Analytical and Characterization Techniques in Tetrapeptide Research

Spectroscopic Analysis for Tetrapeptide Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

The precise three-dimensional structure of a tetrapeptide is fundamental to its function. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for elucidating the solution conformation of tetrapeptides. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR studies are conducted to gain detailed structural information. nih.gov For instance, in a study of the tetrapeptide tuftsin, NMR was used to investigate its conformation in different solvents. nih.gov While it showed no preferred conformation in water, in dimethyl-d6 sulfoxide, it adopted a specific structure where the amide proton of an arginine residue was shielded from the solvent. nih.gov

One- and two-dimensional NMR experiments, combined with high-resolution mass spectrometry, are used to determine the planar structures of novel tetrapeptides. researchgate.net Techniques like COSY, TOCSY, HSQC, and HMBC spectra help in identifying the constituent amino acids and their sequence. csic.es For example, the analysis of a cyclic tetrapeptide revealed the presence of valine and phenylalanine residues through these NMR techniques. csic.es Furthermore, variable temperature NMR can be employed to analyze tetrapeptides that exist in multiple conformational states. researchgate.net

The structural and spectroscopic elucidation of tetrapeptides like glycyl-(L)-prolyl-glycyl-glycine has been performed using linear-polarized IR-spectroscopy of oriented colloid suspensions in a nematic host, alongside mass spectrometry. nih.gov Quantum-chemical ab initio calculations are also used to complement experimental data and evaluate the electronic structure and optical properties of the tetrapeptide. nih.gov

Advanced Chromatographic and Electrophoretic Methods for Tetrapeptide Purity Assessment and Isolation

Ensuring the purity of a synthesized or isolated tetrapeptide is critical for accurate biological and functional studies. Advanced chromatographic and electrophoretic methods are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of peptides. nih.govReversed-Phase HPLC (RP-HPLC) is the most widely used mode for peptide separations due to its high resolution and the volatility of its mobile phases, which is ideal for sample recovery. nih.govresearchgate.netamericanpeptidesociety.org It separates peptides based on their hydrophobicity. americanpeptidesociety.org For instance, crude peptides can be purified using a two-step chromatographic procedure that often involves ion exchange chromatography followed by RP-HPLC. polypeptide.com The purity of the final peptide product is typically determined by analytical RP-HPLC, with purities of over 99.5% being achievable. researchgate.netpolypeptide.com

Other advanced chromatographic techniques include:

Size-Exclusion Chromatography (SEC) , which separates peptides based on their size and is useful for detecting aggregates. americanpeptidesociety.org

Ion-Exchange Chromatography (IEC) , which separates peptides based on their net charge. nih.govamericanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC) , often combined with cation-exchange (CEX), offers a different selectivity compared to RP-HPLC, separating peptides based on hydrophilicity. nih.gov

These methods are crucial in industrial settings for the large-scale purification of therapeutic peptides. polypeptide.com Capillary electrophoresis is another valuable technique for peptide separations, complementing HPLC. nih.gov

Biophysical Techniques for Studying Tetrapeptide-Target Binding Kinetics (e.g., Surface Plasmon Resonance, Microscale Thermophoresis)

Understanding how a tetrapeptide interacts with its biological target is key to deciphering its mechanism of action. Biophysical techniques provide quantitative data on these interactions. To ensure the accuracy of binding data, it is often recommended to use one or more orthogonal assays. researchgate.netmdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the interaction between a molecule in solution and a molecule immobilized on a sensor surface in real-time. mdpi.comwikipedia.org It measures changes in the refractive index at the sensor surface upon binding. mdpi.com SPR can be used to determine the binding affinity and kinetics of tetrapeptide-protein interactions. mdpi.comnih.gov For example, SPR was used to show that the tetrapeptide Ac-HAEE-NH2 can bind to the Aβ peptide, which is implicated in Alzheimer's disease. nih.gov

Microscale Thermophoresis (MST) is another powerful biophysical method for quantifying molecular interactions in solution. e-century.usnih.gov It measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. youtube.com MST can determine the dissociation constant (K D ) of a peptide-protein interaction with high precision and low sample consumption. nih.govyoutube.com For instance, MST was used to measure the binding affinity of various tetrapeptides to hemagglutinin (HA) protein from the influenza virus, revealing dissociation constants in the nanomolar to micromolar range. researchgate.netmdpi.com

TechniquePrincipleInformation ObtainedExample Application (Tetrapeptide)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. mdpi.comBinding affinity, kinetics (on- and off-rates). mdpi.comCharacterizing the binding of Ac-HAEE-NH2 to the Aβ peptide. nih.gov
Microscale Thermophoresis (MST) Detects changes in molecular movement along a temperature gradient upon binding. youtube.comDissociation constant (K D ), stoichiometry, thermodynamics. nih.govMeasuring the binding affinity of tetrapeptides to influenza hemagglutinin. researchgate.netmdpi.com

Microscopic and Imaging Techniques for Visualizing Tetrapeptide Effects on Cellular Morphology and Dynamics (e.g., Time-Lapse Cinematography)

Visualizing the effects of a tetrapeptide at the cellular level provides crucial insights into its biological function.

Confocal Laser Scanning Microscopy is used to obtain high-resolution images of cells treated with fluorescently labeled peptides. mdpi.comresearchgate.net This technique allows researchers to observe the localization of the peptide within the cell, for example, whether it targets the cell membrane or enters the nucleus. researchgate.netpnas.org For instance, microscopy has been used to confirm that the uptake of certain activatable cell-penetrating peptides is significantly greater after cleavage, with a notable fraction reaching the nucleus. pnas.org

Atomic Force Microscopy (AFM) can be used to image the effects of peptide materials on phospholipid membranes in real-time and in an aqueous environment. ucl.ac.uk This allows for the characterization of membrane-disrupting activities at the nanoscale. ucl.ac.uk

Time-Lapse Cinematography is a technique where frames are captured at a much slower rate than they are played back, allowing for the observation of slow processes over time. youtube.comfilmmakersacademy.com In peptide research, it has been used to demonstrate that the tetrapeptide RGDS can inhibit the ability of cells to contract collagen. wikipedia.org This method provides dynamic information on how tetrapeptides can influence cellular behaviors and morphology over extended periods. hilarispublisher.com

High-Throughput Omics Approaches (e.g., Transcriptomics, Proteomics) for Comprehensive Pathway Analysis

To understand the broader biological impact of a tetrapeptide, high-throughput "omics" technologies are employed. These approaches allow for a global analysis of changes in gene expression, protein levels, and other cellular molecules. mdpi.comnih.gov

Transcriptomics , typically using RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell at a given time. oup.com This can reveal which genes are up- or down-regulated in response to tetrapeptide treatment, providing clues about the affected signaling pathways. oup.com For example, transcriptomic analysis of human dermal fibroblasts treated with a combination of two tetrapeptides revealed the upregulation of genes involved in extracellular matrix organization and cell proliferation. oup.com

Proteomics , often utilizing mass spectrometry, provides a large-scale analysis of the proteins present in a cell or tissue. oup.com It can identify changes in protein expression and post-translational modifications following tetrapeptide exposure. mdpi.comnih.gov Proteomic screens have been used to assess the activity of novel tetrapeptides, complementing transcriptomic data to build a more complete picture of the peptide's cellular effects. oup.comoup.com

Integrating these multi-omics datasets is a powerful strategy for a holistic understanding of a tetrapeptide's mechanism of action, helping to identify novel biomarkers and therapeutic targets. mdpi.com For example, a proteogenomic approach, which integrates proteomics and genomics data, can be used to identify novel peptides and understand their functional significance. nih.gov

Omics ApproachTechnologyInformation ProvidedExample Application (Tetrapeptide)
Transcriptomics RNA-sequencing (RNA-seq)Global gene expression changes. oup.comIdentifying upregulation of ECM and proliferation genes by tetrapeptides in fibroblasts. oup.com
Proteomics Mass Spectrometry (MS)Global protein expression and modification changes. mdpi.comAssessing the activity of novel tetrapeptides on cellular proteome. oup.com

Emerging Research Directions and Future Perspectives in Tetrapeptide Science

Development of Tetrapeptides as Advanced Research Probes and Biological Tools

The intrinsic specificity and biological activity of tetrapeptides position them as excellent candidates for the creation of sophisticated research probes and biological tools. wikipedia.org These instruments are vital for unraveling intricate biological pathways and mechanisms. For instance, tetrapeptides can be chemically modified with fluorescent tags or biotin, enabling researchers to visualize and monitor their interactions with specific cellular components in real-time. mdpi.com This methodology facilitates the precise mapping of peptide-protein interactions and the clarification of signaling cascades.

Furthermore, tetrapeptides are being engineered to function as specific inhibitors or activators of enzymes and receptors. Through methodical alterations of the amino acid sequence, scientists can fine-tune the binding affinity and selectivity of these peptides. This has culminated in the development of highly specific molecular probes capable of targeting individual protein isoforms, a task that often proves challenging for small molecule inhibitors. A case in point is the tetrapeptide Ac-LESD-AMC, which acts as a fluorogenic probe for certain caspases, allowing for the quantification of enzyme activity. nih.gov Similarly, other tetrapeptides have been designed as chromogenic substrates for proteases, enabling the measurement of their enzymatic activity. pnas.org The development of such probes is crucial for both basic research and potential diagnostic applications. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Tetrapeptide Design and Discovery

Machine learning algorithms can be trained to predict a variety of peptide characteristics, including binding affinity, stability, and cell permeability. oup.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural attributes of tetrapeptides with their biological functions. mdpi.com These models can then be employed to virtually screen extensive libraries of potential tetrapeptide candidates, prioritizing the most promising ones for experimental testing. nih.gov A particularly exciting frontier is the use of deep generative models to design de novo peptides with customized functionalities, paving the way for the creation of peptides with tailored therapeutic or diagnostic capabilities. polifaces.deoup.com

Computational ApproachApplication in Tetrapeptide DesignKey Benefit
Machine Learning (ML) Predicts biological activity, physicochemical properties, and assists in sequence optimization. oup.comgubra.dkAccelerates identification of promising candidates and reduces experimental costs. gubra.dk
Deep Generative Models (DGMs) Enables the de novo design of entirely new peptide sequences with desired properties. polifaces.deBypasses the limitations of screening existing libraries, fostering innovation. uw.edu
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of peptides with their biological activity to guide design. mdpi.comProvides insights into the structural requirements for desired functions.
Molecular Dynamics (MD) Simulation Simulates the interaction of tetrapeptides with their biological targets at an atomic level.Offers a detailed understanding of binding mechanisms to inform rational design.

Refinement of Rational Design Principles for Tetrapeptides Aimed at Specific Biological Interventions

The rational design of tetrapeptides for targeted biological interventions is growing in sophistication. researchgate.net This strategy is predicated on a thorough understanding of the structure-activity relationships (SAR) of these peptides. mdpi.com By systematically altering the amino acid sequence and introducing unnatural amino acids or chemical modifications, researchers can augment the stability, bioavailability, and target specificity of tetrapeptides. mdpi.comiscientific.org

A pivotal element of rational design is the conformational constraint of the peptide backbone. Techniques like cyclization can lock the tetrapeptide into a bioactive conformation, thereby enhancing its affinity and effectiveness. iscientific.orgconceptlifesciences.com For instance, the modification of the peptide backbone with unnatural amino acids can lead to more stable conformations. Additionally, N-terminal acetylation and C-terminal amidation can shield the peptide from enzymatic degradation, improving its pharmacokinetic profile. mdpi.com

Detailed structural analyses using methods such as X-ray crystallography and NMR spectroscopy are yielding atomic-level views of how tetrapeptides engage with their biological targets. This information is indispensable for the rational design of next-generation tetrapeptides with enhanced therapeutic properties. A major area of focus is the design of peptides that can disrupt specific protein-protein interactions, presenting novel strategies for addressing a wide array of diseases. nih.gov

Addressing Challenges and Exploring New Opportunities in Fundamental Tetrapeptide Research

Despite notable advancements, several challenges persist in fundamental tetrapeptide research. A primary obstacle is achieving efficient and targeted delivery of tetrapeptides to their intended site of action within the body. mdpi.com Their vulnerability to proteolytic degradation and rapid clearance can curtail their therapeutic efficacy. iscientific.orgconceptlifesciences.com Researchers are actively investigating various strategies to surmount these limitations, including the use of nanocarriers and peptide modifications that bolster stability, such as cyclization and the incorporation of D-amino acids. iscientific.orgconceptlifesciences.com

Another challenge is fully comprehending the intricate relationship between a tetrapeptide's sequence, structure, and function. The conformational flexibility of short, linear peptides complicates the prediction of their bioactive conformation. researchgate.net Continued progress in computational modeling and biophysical techniques is essential to tackle this issue.

Looking forward, new opportunities are materializing in the exploration of the vast chemical space of tetrapeptides. The integration of non-canonical amino acids and diverse chemical modifications presents the potential to generate novel tetrapeptides with unique properties and functions. iscientific.org Furthermore, the identification of new biological targets for tetrapeptides will continue to propel the field, unlocking new avenues for therapeutic intervention and a deeper understanding of fundamental biological processes. taylorandfrancis.com The systematic screening of tetrapeptide libraries against a broad spectrum of biological targets is a promising approach for uncovering new lead compounds for drug development. iscientific.org

Q & A

Basic Research Questions

Q. How should in vitro studies evaluating Tetrapeptide-1’s collagen synthesis effects be designed to ensure reproducibility?

  • Methodology :

  • Use standardized cell lines (e.g., human dermal fibroblasts) with controlled culture conditions (e.g., serum-free media, 37°C, 5% CO₂).
  • Include positive controls (e.g., TGF-β) and negative controls (untreated cells).
  • Quantify collagen via ELISA or hydroxyproline assays, with triplicate technical replicates to account for intra-assay variability .
  • Validate peptide purity (>95%) via HPLC and mass spectrometry (MS) to minimize batch-to-batch variability .

Q. What are the critical parameters for characterizing this compound’s stability in formulation buffers?

  • Methodology :

  • Conduct accelerated stability studies under varying pH (4–8), temperatures (4°C, 25°C, 40°C), and light exposure.
  • Monitor degradation via reverse-phase HPLC and circular dichroism (CD) spectroscopy to assess structural integrity.
  • Include mass balance calculations to track peptide recovery rates .

Q. How can researchers differentiate between this compound’s direct cellular effects and nonspecific interactions?

  • Methodology :

  • Use scrambled-sequence peptides as negative controls to isolate sequence-specific effects.
  • Perform dose-response curves (e.g., 1–100 µM) to establish EC₅₀ values and rule out cytotoxicity (via MTT assays).
  • Validate target engagement using siRNA knockdown or receptor-blocking antibodies .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodology :

  • Apply mixed-effects models to account for inter-animal variability in in vivo studies.
  • Use nonlinear regression (e.g., sigmoidal dose-response) to model EC₅₀ and Hill coefficients.
  • Include power analysis during experimental design to ensure adequate sample size (α=0.05, β=0.2) .

Q. How can contradictory findings in this compound’s anti-inflammatory mechanisms be resolved?

  • Methodology :

  • Conduct pathway enrichment analysis (e.g., KEGG, GO) on transcriptomic/proteomic datasets to identify divergent signaling nodes.
  • Validate hypotheses using isoform-specific inhibitors (e.g., MAPK p38 vs. JNK inhibitors) or CRISPR-Cas9 knockouts.
  • Replicate studies across multiple cell types (e.g., macrophages, keratinocytes) to assess context-dependent effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

  • Methodology :

  • Request additional QC metrics: peptide content (via amino acid analysis), residual TFA (<1% via ion chromatography), and endotoxin levels (<0.1 EU/mg).
  • Pre-test solubility in assay buffers (e.g., PBS, DMSO) and standardize stock concentrations across batches .

Data Contradiction & Validation Frameworks

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Cross-validate findings using ex vivo models (e.g., human skin explants) to bridge translational gaps.
  • Assess bioavailability (e.g., plasma/tissue pharmacokinetics) and metabolite stability via LC-MS/MS.
  • Use multimodal imaging (e.g., confocal microscopy, MRI) to correlate cellular uptake with functional outcomes .

Key Guidelines for Reporting

  • Experimental Replicability : Adhere to ARRIVE 2.0 guidelines for in vivo studies; disclose batch numbers and synthesis protocols .
  • Data Transparency : Deposit raw datasets in public repositories (e.g., ProteomeXchange, GEO) with unique identifiers .
  • Conflict Resolution : Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.